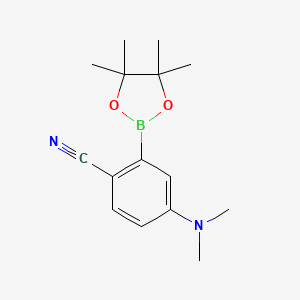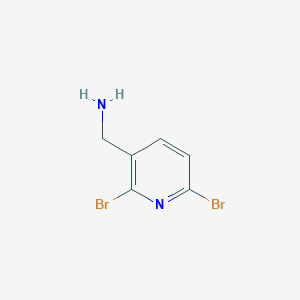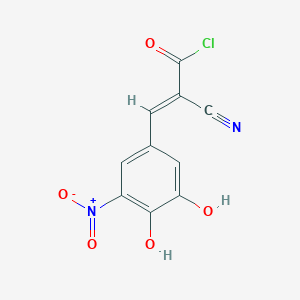
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a dimethylamino group and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the corresponding amine, which is then converted to the nitrile.
Introduction of the dimethylamino group: This is usually done via a nucleophilic substitution reaction where a dimethylamine source reacts with the aromatic ring.
Attachment of the dioxaborolane moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid or ester reacts with a halogenated aromatic compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In cross-coupling reactions, the boronic ester moiety participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzonitrile: Lacks the dioxaborolane moiety, making it less versatile in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the dimethylamino group, affecting its electronic properties and reactivity.
4-(Dimethylamino)-2-bromobenzonitrile: Contains a bromine atom instead of the dioxaborolane moiety, making it suitable for different types of substitution reactions.
Uniqueness
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the dimethylamino group and the dioxaborolane moiety, which provides a balance of electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
863868-25-1 |
|---|---|
Formule moléculaire |
C15H21BN2O2 |
Poids moléculaire |
272.15 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C15H21BN2O2/c1-14(2)15(3,4)20-16(19-14)13-9-12(18(5)6)8-7-11(13)10-17/h7-9H,1-6H3 |
Clé InChI |
SAZQNEARWGCQCD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)

![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)
![Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-](/img/structure/B11849113.png)





![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)




